molecular formula C6H13FN2O2 B039485 5-Fluoromethylornithine CAS No. 116292-10-5

5-Fluoromethylornithine

Cat. No. B039485
CAS RN: 116292-10-5
M. Wt: 164.18 g/mol
InChI Key: PRNUWRQQLDXHRZ-UHFFFAOYSA-N
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Description

5-Fluoromethylornithine (5-FMO) is a chemical compound that has been widely studied for its potential therapeutic applications. It is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.

Mechanism of Action

5-Fluoromethylornithine irreversibly inhibits ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting ODC, this compound reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy. In parasitic infections, this compound has been shown to inhibit the growth and replication of the parasites. In inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Fluoromethylornithine in lab experiments is its high specificity for ODC. This allows researchers to selectively inhibit ODC and study its effects on cell growth and proliferation. Another advantage is its stability, which allows for long-term storage and use. However, one limitation of using this compound is its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC reactivation. Additionally, the use of this compound in cell culture experiments can be challenging due to its hydrophobic nature and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Fluoromethylornithine. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the study of the effects of this compound on other enzymes and pathways involved in polyamine metabolism. Additionally, the use of this compound in combination with other therapies, such as immunotherapy, is an area of active investigation. Finally, the development of new delivery methods for this compound, such as nanoparticles or liposomes, may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 5-Fluoromethylornithine involves the reaction of ornithine with fluoroacetaldehyde. The reaction is catalyzed by pyridoxal 5'-phosphate, a coenzyme of ODC. The resulting product is this compound, which is a stable and highly specific inhibitor of ODC.

Scientific Research Applications

5-Fluoromethylornithine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiparasitic, and anti-inflammatory effects. In cancer research, this compound has been studied as a potential chemopreventive agent, as well as a sensitizing agent for chemotherapy and radiation therapy. In parasitology, this compound has been studied as a potential treatment for African sleeping sickness and Chagas disease. In inflammation research, this compound has been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.

properties

CAS RN

116292-10-5

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

2,5-diamino-6-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)

InChI Key

PRNUWRQQLDXHRZ-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)C(CF)N

Canonical SMILES

C(CC(C(=O)O)N)C(CF)N

synonyms

5-fluoromethylornithine

Origin of Product

United States

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